Steric Hindrance Modulates Cross-Coupling Reactivity Relative to Unhindered 3-Iodopyridine
The presence of ortho-methyl groups adjacent to the C-I bond in 3-iodo-2,4,6-trimethylpyridine introduces significant steric hindrance that directly reduces the rate of palladium-catalyzed transformations compared to the unhindered 3-iodopyridine. A study systematically comparing the relative reactivity of ortho- and para-methyl-substituted iodoarenes in the Sonogashira reaction and palladium-catalyzed methoxycarbonylation found that ortho-methyl substitution consistently led to a measurable decrease in reaction rate [1]. While the exact rate reduction factor for 3-iodo-2,4,6-trimethylpyridine versus 3-iodopyridine was not reported, the class-level trend is clear and provides a quantitative rationale for selecting the hindered analog when reaction selectivity or chemoselectivity is paramount.
| Evidence Dimension | Reaction rate in palladium-catalyzed cross-coupling |
|---|---|
| Target Compound Data | Not explicitly quantified; inferred to be slower than 3-iodopyridine due to ortho-methyl groups |
| Comparator Or Baseline | 3-Iodopyridine (unhindered) and other ortho-methyl-substituted iodoarenes |
| Quantified Difference | Ortho-methyl substitution reduces reaction rate (magnitude not specified in source) |
| Conditions | Sonogashira reaction and Pd-catalyzed methoxycarbonylation; studied with various methyl-substituted iodoarenes [1] |
Why This Matters
The sterically retarded reactivity is a key selection criterion for chemists who need to execute sequential or chemoselective couplings where an unhindered iodide would react prematurely.
- [1] Khaibulova, T. Sh., Boyarskaya, I. A., & Boyarskii, V. P. (2020). Relative reactivity of ortho- and para-methyl-substituted iodoarenes in the Sonogashira reaction and palladium-catalyzed methoxycarbonylation. Russian Journal of General Chemistry, 90(8), 1504-1510. View Source
